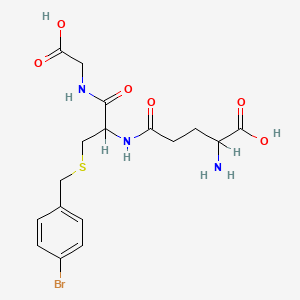

S-(4-Bromobenzyl)glutathione

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du S-p-bromobenzyl glutathion implique généralement la conjugaison du glutathion avec le chlorure de p-bromobenzyl en conditions basiques. La réaction est effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) ou l'acétonitrile, avec une base comme l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle: La production industrielle de S-p-bromobenzyl glutathion suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: Le S-p-bromobenzyl glutathion subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former des disulfures ou des sulfoxydes.

Réduction: Les réactions de réduction peuvent convertir le groupe bromobenzyl en groupe benzyl.

Substitution: L'atome de brome dans le groupe p-bromobenzyl peut être substitué par d'autres nucléophiles.

Réactifs et conditions courants:

Oxydation: Peroxyde d'hydrogène ou autres agents oxydants.

Réduction: Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution: Nucléophiles tels que les thiols, les amines ou les alcoolates.

Principaux produits:

Oxydation: Disulfures, sulfoxydes.

Réduction: Benzyl glutathion.

Substitution: Divers dérivés substitués du glutathion.

Applications de la recherche scientifique

Chimie: Le S-p-bromobenzyl glutathion est utilisé comme outil pour étudier le système de la glyoxalase et son rôle dans les processus de détoxification .

Biologie: Le composé est utilisé dans la recherche pour comprendre les mécanismes de l'inhibition enzymatique et le rôle de la glyoxalase 1 dans le métabolisme cellulaire .

Médecine: Le S-p-bromobenzyl glutathion a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la glyoxalase 1, qui est surexprimée dans divers cancers . Il présente également des propriétés anti-inflammatoires et a été étudié pour ses effets sur l'anxiété et l'activité convulsive .

Industrie: Dans les applications industrielles, le S-p-bromobenzyl glutathion est utilisé dans le développement de nouveaux agents thérapeutiques et comme outil biochimique dans la découverte de médicaments .

Mécanisme d'action

Le S-p-bromobenzyl glutathion exerce ses effets en inhibant la glyoxalase 1, une enzyme qui détoxifie le méthylglyoxal. L'inhibition de la glyoxalase 1 conduit à l'accumulation de méthylglyoxal, qui peut induire l'apoptose dans les cellules cancéreuses . Le composé se lie au site actif de la glyoxalase 1, empêchant l'enzyme de catalyser la conversion du méthylglyoxal en composés moins toxiques . Cette inhibition perturbe le métabolisme cellulaire et induit un stress oxydatif, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

Chemistry: S-p-bromobenzyl glutathione is used as a tool to study the glyoxalase system and its role in detoxification processes .

Biology: The compound is employed in research to understand the mechanisms of enzyme inhibition and the role of glyoxalase 1 in cellular metabolism .

Medicine: S-p-bromobenzyl glutathione has shown potential as an anticancer agent due to its ability to inhibit glyoxalase 1, which is overexpressed in various cancers . It also exhibits anti-inflammatory properties and has been studied for its effects on anxiety and seizure activity .

Industry: In industrial applications, S-p-bromobenzyl glutathione is used in the development of new therapeutic agents and as a biochemical tool in drug discovery .

Mécanisme D'action

S-p-bromobenzyl glutathione exerts its effects by inhibiting glyoxalase 1, an enzyme that detoxifies methylglyoxal. The inhibition of glyoxalase 1 leads to the accumulation of methylglyoxal, which can induce apoptosis in cancer cells . The compound binds to the active site of glyoxalase 1, preventing the enzyme from catalyzing the conversion of methylglyoxal to less toxic compounds . This inhibition disrupts cellular metabolism and induces oxidative stress, leading to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires:

S-(p-chlorobenzyl)glutathion: Structure similaire mais avec un atome de chlore au lieu du brome.

S-(p-méthylbenzyl)glutathion: Contient un groupe méthyle au lieu du brome.

S-(p-fluorobenzyl)glutathion: Contient un atome de fluor au lieu du brome.

Unicité: Le S-p-bromobenzyl glutathion est unique en raison de sa forte puissance en tant qu'inhibiteur de la glyoxalase 1 et de sa capacité à induire l'apoptose dans les cellules cancéreuses. La présence de l'atome de brome améliore son affinité de liaison à l'enzyme, le rendant plus efficace par rapport aux autres composés similaires .

Propriétés

Numéro CAS |

31702-37-1 |

|---|---|

Formule moléculaire |

C17H22BrN3O6S |

Poids moléculaire |

476.3 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H22BrN3O6S/c18-11-3-1-10(2-4-11)8-28-9-13(16(25)20-7-15(23)24)21-14(22)6-5-12(19)17(26)27/h1-4,12-13H,5-9,19H2,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1 |

Clé InChI |

HMNYAPVDRLKBJH-STQMWFEESA-N |

SMILES |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

SMILES isomérique |

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)Br |

SMILES canonique |

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |

Séquence |

XXG |

Origine du produit |

United States |

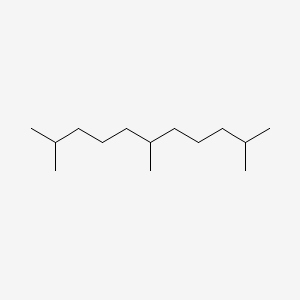

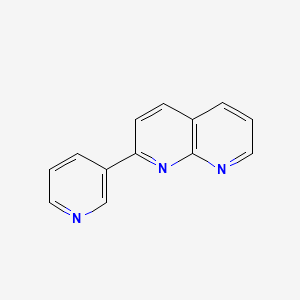

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.